molecular formula C13H19NO2 B14834776 5-(Cyclohexyloxy)-2-(methylamino)phenol

5-(Cyclohexyloxy)-2-(methylamino)phenol

Cat. No.: B14834776
M. Wt: 221.29 g/mol
InChI Key: JBZHRVSQTWUZAU-UHFFFAOYSA-N
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Description

5-(Cyclohexyloxy)-2-(methylamino)phenol is an organic compound that features a phenol group substituted with a cyclohexyloxy group and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclohexyloxy)-2-(methylamino)phenol can be achieved through several synthetic routes. One common method involves the reaction of 5-hydroxy-2-nitrophenol with cyclohexyl bromide in the presence of a base to form 5-(cyclohexyloxy)-2-nitrophenol. This intermediate is then reduced using a suitable reducing agent, such as hydrogen gas in the presence of a palladium catalyst, to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, industrial processes may incorporate advanced purification techniques to ensure the high purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclohexyloxy)-2-(methylamino)phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group in intermediates can be reduced to amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions may involve reagents such as bromine or nitric acid.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Introduction of various substituents on the aromatic ring.

Scientific Research Applications

5-(Cyclohexyloxy)-2-(methylamino)phenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Cyclohexyloxy)-2-(methylamino)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in redox reactions, while the methylamino group may interact with biological receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Cyclohexyloxy)-2-(methylamino)phenol
  • 5-(Cyclohexyloxy)-3-(methylamino)phenol
  • 5-(Cyclohexyloxy)-2-(ethylamino)phenol

Uniqueness

5-(Cyclohexyloxy)-2-(methylamino)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

5-cyclohexyloxy-2-(methylamino)phenol

InChI

InChI=1S/C13H19NO2/c1-14-12-8-7-11(9-13(12)15)16-10-5-3-2-4-6-10/h7-10,14-15H,2-6H2,1H3

InChI Key

JBZHRVSQTWUZAU-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1)OC2CCCCC2)O

Origin of Product

United States

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